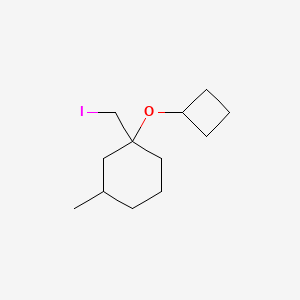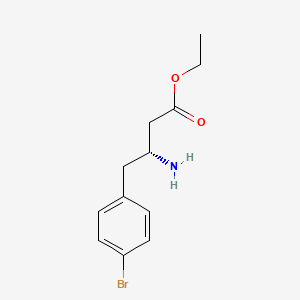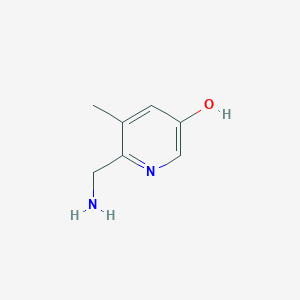![molecular formula C16H16ClNO3S2 B13086625 2-(Chloromethyl)-3-methylbenzo[d]thiazol-3-ium 4-methylbenzenesulfonate](/img/structure/B13086625.png)
2-(Chloromethyl)-3-methylbenzo[d]thiazol-3-ium 4-methylbenzenesulfonate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(Chloromethyl)-3-methylbenzo[d]thiazol-3-ium 4-methylbenzenesulfonate is a chemical compound with the molecular formula C16H17NO3S3. It belongs to the class of benzothiazolium salts, which are known for their diverse applications in various fields, including chemistry, biology, and medicine. This compound is characterized by the presence of a chloromethyl group and a methyl group attached to a benzothiazolium ring, along with a 4-methylbenzenesulfonate counterion.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Chloromethyl)-3-methylbenzo[d]thiazol-3-ium 4-methylbenzenesulfonate typically involves the following steps:
Formation of the Benzothiazole Ring: The initial step involves the synthesis of the benzothiazole ring. This can be achieved by reacting o-aminothiophenol with acetic acid and sulfur to form 2-mercaptobenzothiazole.
Methylation: The 2-mercaptobenzothiazole is then methylated using methyl iodide to produce 2-methylbenzothiazole.
Chloromethylation: The 2-methylbenzothiazole is subjected to chloromethylation using formaldehyde and hydrochloric acid to introduce the chloromethyl group, resulting in 2-(Chloromethyl)-3-methylbenzothiazole.
Formation of the Benzothiazolium Salt: Finally, the 2-(Chloromethyl)-3-methylbenzothiazole is reacted with 4-methylbenzenesulfonic acid to form the desired benzothiazolium salt.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and optimized reaction conditions to ensure high yield and purity. The reactions are typically carried out in large reactors with precise control over temperature, pressure, and reaction time to maximize efficiency.
化学反应分析
Types of Reactions
2-(Chloromethyl)-3-methylbenzo[d]thiazol-3-ium 4-methylbenzenesulfonate undergoes various types of chemical reactions, including:
Nucleophilic Substitution: The chloromethyl group is highly reactive and can undergo nucleophilic substitution reactions with various nucleophiles, such as amines, thiols, and alcohols, to form corresponding substituted products.
Oxidation and Reduction: The benzothiazolium ring can participate in oxidation and reduction reactions, leading to the formation of different oxidation states and derivatives.
Condensation Reactions: The compound can also undergo condensation reactions with aldehydes and ketones to form Schiff bases and other condensation products.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include amines, thiols, and alcohols. Reactions are typically carried out in polar solvents such as ethanol or acetonitrile, often under reflux conditions.
Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly employed.
Major Products Formed
Substituted Benzothiazoles: Resulting from nucleophilic substitution reactions.
Oxidized or Reduced Derivatives: Depending on the specific oxidation or reduction conditions applied.
Condensation Products: Such as Schiff bases formed through condensation reactions.
科学研究应用
2-(Chloromethyl)-3-methylbenzo[d]thiazol-3-ium 4-methylbenzenesulfonate has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of various organic compounds, including dyes, pharmaceuticals, and agrochemicals.
Biology: Employed in the study of enzyme inhibition and as a probe in biochemical assays.
Medicine: Investigated for its potential antimicrobial, antifungal, and anticancer properties.
Industry: Utilized in the production of specialty chemicals and as a catalyst in certain industrial processes.
作用机制
The mechanism of action of 2-(Chloromethyl)-3-methylbenzo[d]thiazol-3-ium 4-methylbenzenesulfonate involves its interaction with various molecular targets and pathways:
Enzyme Inhibition: The compound can inhibit specific enzymes by binding to their active sites, thereby blocking their activity.
DNA Intercalation: It may intercalate into DNA, disrupting the replication and transcription processes.
Reactive Oxygen Species (ROS) Generation: The compound can induce the production of ROS, leading to oxidative stress and cell damage.
相似化合物的比较
Similar Compounds
2-Methylbenzothiazole: Lacks the chloromethyl and sulfonate groups, making it less reactive.
2-(Chloromethyl)benzothiazole: Similar structure but without the methyl group on the benzothiazole ring.
Benzothiazolium Salts: A broader class of compounds with varying substituents on the benzothiazole ring.
Uniqueness
2-(Chloromethyl)-3-methylbenzo[d]thiazol-3-ium 4-methylbenzenesulfonate is unique due to the presence of both chloromethyl and methyl groups on the benzothiazole ring, along with the 4-methylbenzenesulfonate counterion. This combination of functional groups imparts distinct reactivity and properties, making it valuable for specific applications in research and industry.
属性
分子式 |
C16H16ClNO3S2 |
|---|---|
分子量 |
369.9 g/mol |
IUPAC 名称 |
2-(chloromethyl)-3-methyl-1,3-benzothiazol-3-ium;4-methylbenzenesulfonate |
InChI |
InChI=1S/C9H9ClNS.C7H8O3S/c1-11-7-4-2-3-5-8(7)12-9(11)6-10;1-6-2-4-7(5-3-6)11(8,9)10/h2-5H,6H2,1H3;2-5H,1H3,(H,8,9,10)/q+1;/p-1 |
InChI 键 |
DKBXANNARUBTDN-UHFFFAOYSA-M |
规范 SMILES |
CC1=CC=C(C=C1)S(=O)(=O)[O-].C[N+]1=C(SC2=CC=CC=C21)CCl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![2-[(But-3-yn-2-yl)amino]-6-methylpyrimidine-4-carboxylic acid](/img/structure/B13086558.png)


![7-Fluoro-2,3,4,5-tetrahydrobenzo[f][1,4]thiazepine](/img/structure/B13086567.png)

![tert-butyl 2-[[(2S)-2-[bis[2-[(2-methylpropan-2-yl)oxy]-2-oxoethyl]amino]-3-(4-ethoxyphenyl)propyl]-[2-[bis[2-[(2-methylpropan-2-yl)oxy]-2-oxoethyl]amino]ethyl]amino]acetate](/img/structure/B13086577.png)





![3-[(2-Bromophenyl)methoxy]-4-iodooxolane](/img/structure/B13086614.png)
![6-Methyl-5-(P-tolyl)thiazolo[3,2-B][1,2,4]triazole](/img/structure/B13086616.png)
